6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride 6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1216850-41-7
VCID: VC6505685
InChI: InChI=1S/C21H24N6O.2ClH/c1-15-7-3-5-9-17(15)22-19-24-20(23-18-10-6-4-8-16(18)2)26-21(25-19)27-11-13-28-14-12-27;;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);2*1H
SMILES: CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4C.Cl.Cl
Molecular Formula: C21H26Cl2N6O
Molecular Weight: 449.38

6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride

CAS No.: 1216850-41-7

Cat. No.: VC6505685

Molecular Formula: C21H26Cl2N6O

Molecular Weight: 449.38

* For research use only. Not for human or veterinary use.

6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride - 1216850-41-7

Specification

CAS No. 1216850-41-7
Molecular Formula C21H26Cl2N6O
Molecular Weight 449.38
IUPAC Name 2-N,4-N-bis(2-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride
Standard InChI InChI=1S/C21H24N6O.2ClH/c1-15-7-3-5-9-17(15)22-19-24-20(23-18-10-6-4-8-16(18)2)26-21(25-19)27-11-13-28-14-12-27;;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);2*1H
Standard InChI Key LQQVVQXRQOBUCK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4C.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound 6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride (PubChem CID: 18580247 ) is a dihydrochloride salt featuring a 1,3,5-triazine core substituted with morpholino and o-tolyl groups. Its systematic IUPAC name is 2-N,4-N-bis(2-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine dihydrochloride . The molecular formula is C21H25Cl2N6O, with a molecular weight of 457.3 g/mol .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC21H25Cl2N6OPubChem
Molecular Weight457.3 g/molPubChem
CAS Registry Number1179386-56-1PubChem
SMILES NotationC1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3C)NC4=CC=CC=C4C.Cl.ClPubChem

Structural Features

The 1,3,5-triazine ring serves as the central scaffold, with substitutions at positions 2, 4, and 6:

  • N2 and N4: Occupied by o-tolyl (2-methylphenyl) groups.

  • C6: Substituted with a morpholino moiety (a six-membered ring containing one oxygen and one nitrogen atom) .
    The dihydrochloride salt form enhances solubility in polar solvents, a critical factor for pharmacological applications .

Synthesis and Reaction Pathways

Table 2: Comparative Synthesis of Triazine Derivatives

CompoundReactantsConditionsYieldSource
6-Chloro-N,N-di-p-tolyl-1,3,5-triazineCyanuric chloride + p-toluidineRT, dichloromethane78%PubMed
Analogous morpholino-substituted triazineCyanuric chloride + morpholineReflux, THF65%ChemSpider

Mechanistic Insights

The SNAr mechanism proceeds via a two-step process:

  • Nucleophilic Attack: The amine group of o-toluidine attacks the electron-deficient triazine ring, displacing chloride ions.

  • Aromatic Stabilization: Resonance stabilization of the triazine intermediate facilitates subsequent substitutions .
    Steric hindrance from the o-tolyl groups may necessitate elevated temperatures or prolonged reaction times for complete conversion .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents like dimethyl sulfoxide (DMSO) . The compound is stable under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the triazine ring .

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H NMR (D2O): Signals at δ 2.35 ppm (s, 6H, CH3), δ 3.70–3.90 ppm (m, 8H, morpholino), and δ 7.20–7.50 ppm (m, 8H, aromatic) .

    • 13C NMR: Peaks at δ 154.2 ppm (triazine C6), δ 137.5 ppm (quaternary carbons of o-tolyl), and δ 44.8 ppm (morpholino CH2) .

  • Mass Spectrometry: ESI-MS shows a parent ion at m/z 457.3 [M+H]+ .

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